molecular formula C12H15N5O3 B1251449 5-Methylenearisteromycin

5-Methylenearisteromycin

Cat. No.: B1251449
M. Wt: 277.28 g/mol
InChI Key: REGXGANNNMTWAW-ZQNVIIHSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylenearisteromycin is synthesized from D-ribose through a series of chemical reactions. The key step in its synthesis involves a stereoselective intramolecular radical cyclization to construct the carbocyclic structure . The process typically involves the following steps:

    Formation of the Intermediate: D-ribose is converted into an intermediate compound through a series of reactions, including protection and deprotection steps.

    Radical Cyclization: The intermediate undergoes a radical cyclization reaction to form the carbocyclic structure.

    Final Modifications: The resulting compound is further modified to introduce the methylene group at the 5’ position, resulting in this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Methylenearisteromycin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

5-Methylenearisteromycin has several scientific research applications, including:

Mechanism of Action

5-Methylenearisteromycin exerts its effects by inhibiting S-adenosylhomocysteine hydrolase. This enzyme is responsible for the hydrolysis of S-adenosylhomocysteine to adenosine and homocysteine. Inhibition of this enzyme leads to the accumulation of S-adenosylhomocysteine, which can disrupt various biological processes and inhibit the growth of certain parasites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methylene group at the 5’ position, which enhances its ability to inhibit S-adenosylhomocysteine hydrolase.

Properties

Molecular Formula

C12H15N5O3

Molecular Weight

277.28 g/mol

IUPAC Name

(1R,2S,3R,5R)-3-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methylidenecyclopentane-1,2-diol

InChI

InChI=1S/C12H15N5O3/c1-5-6(2-18)9(19)10(20)8(5)17-4-16-7-11(13)14-3-15-12(7)17/h3-4,6,8-10,18-20H,1-2H2,(H2,13,14,15)/t6-,8+,9+,10-/m0/s1

InChI Key

REGXGANNNMTWAW-ZQNVIIHSSA-N

Isomeric SMILES

C=C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CO

Canonical SMILES

C=C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO

Synonyms

5'-methylenearisteromycin

Origin of Product

United States

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